Cas no 10207-79-1 (2-Naphthalenol,decahydro-2,5,5,8a-tetramethyl-1-(3-methylene-4-penten-1-yl)-, (1R,2R,4aS,8aS)-)

10207-79-1 structure
Nome del prodotto:2-Naphthalenol,decahydro-2,5,5,8a-tetramethyl-1-(3-methylene-4-penten-1-yl)-, (1R,2R,4aS,8aS)-
2-Naphthalenol,decahydro-2,5,5,8a-tetramethyl-1-(3-methylene-4-penten-1-yl)-, (1R,2R,4aS,8aS)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Naphthalenol,decahydro-2,5,5,8a-tetramethyl-1-(3-methylene-4-penten-1-yl)-, (1R,2R,4aS,8aS)-
- (+)-Isoabeinol
- 2-Naphthalenol,decahydro-2,5,5,8a-tetramethyl-1-(3-methylene-4-pentenyl)-, (1R,2R,4aS,8aS)-(9CI)
- 2-Naphthalenol,decahydro-2,5,5,8a-tetramethyl-1-(3-methylene-4-pentenyl)-, [1R-(1a,2b,4ab,8aa)]-
- Isoabienol
- Labda-13(16),14-dien-8-ol(7CI,8CI)
- Labdane F2
- Labda-13(16),14-diene-8-ol
- (1R,4aα)-Decahydro-2,5,5,8aβ-tetramethyl-1-(3-methylene-4-pentenyl)naphthalen-2α-ol
- 10207-79-1
- (1R,2R,4aS,8aS)-2,5,5,8a-tetramethyl-1-(3-methylidenepent-4-enyl)-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol
- DTXSID201318543
- CHEMBL2228954
- AKOS030501903
- SCHEMBL20640862
- CHEBI:191733
- 8alpha-13(16),14-Labdadien-8-ol
- 2,5,5,8a-tetramethyl-1-(3-methylidenepent-4-enyl)-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol
- 2,5,5,8a-tetramethyl-1-(3-methylidenepent-4-en-1-yl)-decahydronaphthalen-2-ol
-
- Inchi: InChI=1S/C20H34O/c1-7-15(2)9-10-17-19(5)13-8-12-18(3,4)16(19)11-14-20(17,6)21/h7,16-17,21H,1-2,8-14H2,3-6H3/t16-,17+,19-,20+/m0/s1
- Chiave InChI: JTWQQJDENGGSBJ-KVPLUYHFSA-N
- Sorrisi: C[C@@]1(O)CC[C@@H]2[C@](C)(CCCC2(C)C)[C@H]1CCC(=C)C=C
Proprietà calcolate
- Massa esatta: 290.26112
- Massa monoisotopica: 290.260965704g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 21
- Conta legami ruotabili: 4
- Complessità: 422
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 20.2Ų
- XLogP3: 6.5
Proprietà sperimentali
- PSA: 20.23
2-Naphthalenol,decahydro-2,5,5,8a-tetramethyl-1-(3-methylene-4-penten-1-yl)-, (1R,2R,4aS,8aS)- Letteratura correlata
-
Israa Assani,Ying Du,Chun-Gu Wang,Lei Chen,Pei-Lei Hou,Shi-Feng Zhao,Yan Feng,Ling-Fei Liu,Bo Sun,Yan Li,Zhi-Xin Liao,Ri-Zhen Huang Food Funct. 2020 11 7717
-
2. Index pages
-
Jo?o M. Batista Jr.,Ewan W. Blanch,Vanderlan da Silva Bolzani Nat. Prod. Rep. 2015 32 1280
-
4. DiterpenoidsJ. R. Hanson Nat. Prod. Rep. 1993 10 159
10207-79-1 (2-Naphthalenol,decahydro-2,5,5,8a-tetramethyl-1-(3-methylene-4-penten-1-yl)-, (1R,2R,4aS,8aS)-) Prodotti correlati
- 2171225-51-5((2R)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}-3-methylbutanoic acid)
- 851405-03-3(3,4-dimethoxy-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide)
- 321431-79-2(4-{(4-Fluorophenyl)sulfanylmethyl}phenylamine)
- 1207543-24-5({4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}methanol)
- 942190-47-8(O1-tert-butyl O3-methyl 3-aminopyrrolidine-1,3-dicarboxylate)
- 1806674-79-2(4-Hydroxy-1H-benzimidazole-7-acetic acid)
- 85344-77-0(TRH-Gly Pyr-His-Pro-Gly-OH)
- 1820572-29-9(methyl (2R,3R)-2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxylate)
- 1552050-81-3(3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine)
- 1805344-51-7(6-(Aminomethyl)-4-bromo-2-cyano-3-(difluoromethyl)pyridine)
Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
